4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride
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Overview
Description
4-(1,4-Dioxaspiro[45]decan-8-yl)piperidine;hydrochloride is a chemical compound with the molecular formula C13H24ClNO2 It is a derivative of piperidine, featuring a spirocyclic structure that includes a 1,4-dioxaspiro[45]decane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride typically involves the reaction of piperidine with 1,4-dioxaspiro[4.5]decan-8-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the spirocyclic structure. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may play a role in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxycyclohexan-1-one Monoethylene Ketal
- 4-Hydroxycyclohexanone Ethylene Acetal
Uniqueness
4-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-(1,4-dioxaspiro[4.5]decan-8-yl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c1-5-13(15-9-10-16-13)6-2-11(1)12-3-7-14-8-4-12;/h11-12,14H,1-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAZFLXTDQGFCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C3CCNCC3)OCCO2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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